1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one
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Overview
Description
1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one is a heterocyclic compound that features a benzothiazole ring fused with a propenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one typically involves the condensation of benzothiazole derivatives with appropriate aldehydes or ketones. One common method is the Knoevenagel condensation, where benzothiazole-2-carbaldehyde reacts with acetone in the presence of a base such as piperidine or pyridine . The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to minimize environmental impact and production costs.
Chemical Reactions Analysis
Types of Reactions: 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or epoxides.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the propenone moiety to a saturated alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products:
Oxidation: Carboxylic acids, epoxides.
Reduction: Alcohols.
Substitution: Halogenated derivatives, amine-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation and apoptosis, making it a potential anticancer agent.
Comparison with Similar Compounds
1-(Benzo[d]thiazol-2-yl)prop-2-en-1-one can be compared with other benzothiazole derivatives:
Similar Compounds: Benzothiazole, 2-(2-benzothiazolyl)acetic acid, and various benzothiazole-based Schiff bases.
Uniqueness: The presence of the propenone moiety in this compound imparts unique reactivity and bioactivity compared to other benzothiazole derivatives. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H7NOS |
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Molecular Weight |
189.24 g/mol |
IUPAC Name |
1-(1,3-benzothiazol-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H7NOS/c1-2-8(12)10-11-7-5-3-4-6-9(7)13-10/h2-6H,1H2 |
InChI Key |
RSMIRTBJXGTJOS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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